2-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes both sulfonyl and sulfanyl groups
Preparation Methods
The synthesis of 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of phenylmethanesulfonyl chloride with 2-(phenylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can act as a protease inhibitor, making it useful in studies involving protein degradation and enzyme activity.
Medicine: Due to its potential inhibitory effects on certain enzymes, it is being explored for therapeutic applications in diseases where enzyme regulation is crucial.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as serine proteases. The compound inhibits these enzymes by binding to the active site and blocking substrate access. This inhibition can affect various biological pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar compounds to 2-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]acetamide include:
Phenylmethanesulfonyl fluoride: A widely used serine protease inhibitor with similar inhibitory properties.
Phenylmethylsulfonyl fluoride: Another protease inhibitor with applications in biochemistry and medicine.
α-Toluenesulfonyl fluoride: Known for its use in organic synthesis and enzyme inhibition. What sets this compound apart is its dual functional groups, which provide unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2-phenylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c23-21(16-27(24,25)15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYACBQSKQERCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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